molecular formula C23H25N3O4S2 B2436728 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 868675-86-9

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2436728
CAS No.: 868675-86-9
M. Wt: 471.59
InChI Key: ODFUYIYKKAMBAY-UHFFFAOYSA-N
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Description

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
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Properties

IUPAC Name

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h5-12,15,19H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUYIYKKAMBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS No. 868675-97-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

The molecular formula of the compound is C21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of 458.6 g/mol. The structure includes a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

  • Tubulin Interaction : Similar to other thiazole derivatives, this compound may interact with tubulin proteins, inhibiting their polymerization. This mechanism is crucial for halting cancer cell proliferation by arresting cells in the G2/M phase of the cell cycle .
  • Antimicrobial Activity : The sulfamoyl group in the structure suggests potential antimicrobial properties, which have been observed in related compounds. Sulfonamide derivatives often display significant activity against various bacterial strains and may be effective against Mycobacterium tuberculosis as well .

Antitubercular Activity

Recent studies have focused on evaluating the anti-tubercular properties of thiazole derivatives. For instance, a series of compounds similar to our target compound were tested against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity . While specific data on our compound's efficacy is limited, its structural analogs suggest a promising avenue for further exploration.

Anticancer Activity

Thiazole derivatives have shown considerable promise as anticancer agents due to their ability to inhibit tubulin polymerization. In vitro studies indicated that certain thiazole compounds can induce apoptosis in cancer cells and overcome multidrug resistance . The specific activity of our compound remains to be fully elucidated but aligns with these findings.

Case Studies

  • In Vivo Efficacy : In vivo studies using xenograft models demonstrated that similar thiazole compounds could significantly reduce tumor size without apparent neurotoxicity at effective doses . This highlights the potential for clinical applications of compounds like this compound.
  • Cytotoxicity Assessments : Compounds within the same structural class have been evaluated for cytotoxicity against human embryonic kidney (HEK-293) cells, revealing low toxicity profiles which are essential for therapeutic development .

Data Summary Table

Property Value
Molecular FormulaC21H22N4O4S2
Molecular Weight458.6 g/mol
CAS Number868675-97-2
Potential ActivityAntitubercular, Anticancer
IC50 (related compounds)1.35 - 2.18 μM
Cytotoxicity (HEK-293 cells)Low toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves sequential coupling of the benzamide core with thiazole and sulfamoyl groups. Key steps include sulfonylation (e.g., using sulfonyl chlorides) and nucleophilic substitution under controlled conditions. For example, triethylamine in dichloromethane facilitates deprotonation during sulfonamide bond formation, while catalysts like dimethyl-pyridin-4-yl-amine enhance reaction efficiency. Reaction monitoring via TLC and purification via crystallization (e.g., acetone) are critical .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of sulfonylating agents can mitigate side reactions. Yield improvements (up to 60%) are achieved by excess sulfonyl chloride and stepwise intermediate isolation .

Q. How can the compound’s molecular structure and purity be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms connectivity of the tetrahydrofuran, sulfamoyl, and thiazole groups via characteristic shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for tetrahydrofuran oxygens) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~550–600 Da range) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry of the sulfamoyl-thiazole linkage and confirms Z/E configurations .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition?

  • Mechanistic Studies :

  • Kinetic Analysis : Use surface plasmon resonance (SPR) or fluorescence quenching to measure binding affinity (Kd) to target enzymes (e.g., bacterial dihydropteroate synthase). Competitive inhibition is inferred from Lineweaver-Burk plots .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions between the sulfamoyl group and enzyme active sites (e.g., hydrogen bonding with Serine residues) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Strategies :

  • Modifications : Replace the tetrahydrofuran moiety with other heterocycles (e.g., morpholine) to alter lipophilicity. Fluorination of the benzamide ring (e.g., 4-fluorophenyl) enhances metabolic stability .
  • Activity Cliffs : Compare IC₅₀ values of analogs with/without the methyl group on the thiazole ring to identify critical substituents .

Q. How can computational modeling predict pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability (Lipinski’s rule compliance). The tetrahydrofuran group improves solubility but may reduce BBB penetration .
  • Metabolic Stability : CYP450 metabolism is predicted via Schrödinger’s MetaSite, highlighting vulnerable sites (e.g., sulfamoyl N-methylation) .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in MIC values .
  • Batch Purity : HPLC quantification (>98% purity) ensures activity differences are not artifactually linked to impurities .

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